Ethacizin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

NIK-244 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine antiarrhythmischen Eigenschaften.

Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung von Antiarrhythmika.

Wirkmechanismus

NIK-244 entfaltet seine Wirkung durch Hemmung des depolarisierenden Stroms, der für die intraatriale und His-Purkinje-ventrikuläre Leitung verantwortlich ist . Diese Hemmung führt zur Stabilisierung der kardialen elektrischen Aktivität und verhindert so unregelmäßige Herzschläge. Zu den molekularen Zielstrukturen gehören spannungsabhängige Natriumkanäle, die für die Weiterleitung elektrischer Signale im Herzen entscheidend sind .

Wirkmechanismus

Target of Action

Ethacizine primarily targets the Sodium Channel Alpha Subunit (SCNA) . SCNA plays a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, making it a key player in the regulation of heart rhythm.

Mode of Action

As a class Ic antiarrhythmic agent , Ethacizine works by blocking the SCNA . This action slows the influx of sodium ions into the cells during the depolarization phase of action potentials, thereby reducing the excitability of cardiac cells. This results in a decrease in the heart’s susceptibility to arrhythmias.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as phenothiazines . These compounds are characterized by a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring .

Pharmacokinetics

Ethacizine is rapidly absorbed from the gastrointestinal tract . The concentration of Ethacizine in the blood serum reaches its maximum 2 – 2.5 hours after administration . It has a bioavailability of approximately 40% and is extensively metabolized in the liver . The elimination half-life is about 2.5 hours .

Result of Action

The primary result of Ethacizine’s action is its antiarrhythmic effect. By blocking the SCNA, Ethacizine reduces the heart’s susceptibility to arrhythmias, particularly ventricular and supraventricular arrhythmias . This makes it particularly useful in the treatment of severe and/or refractory arrhythmias, especially those accompanied by organic heart disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethacizine. For instance, under conditions of antiorthostatic hypokinesia, there is a statistically significant increase in the time of attaining maximum concentration and volume of distribution of Ethacizine . Conversely, there is a decrease in the maximum concentration, rate of absorption, ratio of maximum concentrations, and relative rate of absorption .

Biochemische Analyse

Biochemical Properties

Ethacizine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Ethacizine interacts with sodium channels, specifically blocking the sodium channel alpha subunit, which is crucial for its antiarrhythmic properties . This interaction inhibits the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac cell membrane and preventing arrhythmias .

Cellular Effects

Ethacizine affects various types of cells and cellular processes, particularly in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Ethacizine’s primary cellular effect is the inhibition of sodium channels, which reduces the excitability of cardiac cells and prevents abnormal electrical activity . This action helps in maintaining normal heart rhythm and preventing arrhythmias. Additionally, ethacizine has been shown to have anti-ischemic effects, which can protect cardiac cells from damage during ischemic events .

Molecular Mechanism

The molecular mechanism of ethacizine involves its binding interactions with sodium channels. By blocking the sodium channel alpha subunit, ethacizine inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials in cardiac cells . This inhibition stabilizes the cardiac cell membrane and prevents the occurrence of arrhythmias. Ethacizine also affects gene expression by modulating the activity of transcription factors involved in the regulation of ion channel expression . This modulation can lead to long-term changes in the electrical properties of cardiac cells, further contributing to its antiarrhythmic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethacizine have been observed to change over time. Ethacizine is extensively metabolized in the liver, and its elimination half-life is approximately 2.5 hours . The stability and degradation of ethacizine can influence its long-term effects on cellular function. In in vitro and in vivo studies, ethacizine has been shown to maintain its antiarrhythmic effects over extended periods, although its efficacy may decrease with prolonged use due to metabolic degradation . Long-term exposure to ethacizine can also lead to changes in cellular function, including alterations in ion channel expression and activity .

Dosage Effects in Animal Models

The effects of ethacizine vary with different dosages in animal models. At therapeutic doses, ethacizine effectively prevents arrhythmias without causing significant adverse effects . At higher doses, ethacizine can exhibit toxic effects, including proarrhythmic activity and cardiotoxicity . Threshold effects have been observed, where low doses of ethacizine are sufficient to achieve antiarrhythmic effects, while higher doses increase the risk of adverse effects . These findings highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of ethacizine while minimizing its risks.

Metabolic Pathways

Ethacizine is involved in several metabolic pathways, primarily in the liver. It undergoes extensive hepatic metabolism, resulting in the formation of various metabolites . The primary metabolic pathway involves the oxidation of ethacizine by cytochrome P450 enzymes, followed by conjugation reactions to form water-soluble metabolites that can be excreted in the urine . These metabolic processes can influence the pharmacokinetics and pharmacodynamics of ethacizine, affecting its efficacy and safety profile .

Transport and Distribution

Ethacizine is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 40% when administered orally and exhibits high protein binding (90%), which influences its distribution in the body . Ethacizine is primarily distributed to the cardiovascular system, where it exerts its antiarrhythmic effects . The transport of ethacizine within cells is facilitated by specific transporters and binding proteins that help in its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of ethacizine is crucial for its activity and function. Ethacizine is primarily localized in the cardiac cell membrane, where it interacts with sodium channels to exert its antiarrhythmic effects . The targeting of ethacizine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the cardiac cell membrane . This localization is essential for the effective inhibition of sodium channels and the prevention of arrhythmias.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NIK-244 umfasst die Reaktion von 10-(3-Chlorpropionyl)-2-(Ethoxycarbonylamino)phenothiazin mit Diethylamin in siedendem Toluol . Diese Reaktion führt zur Bildung von Ethacizinhydrochlorid.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für NIK-244 sind in der verfügbaren Literatur nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise Standardtechniken der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Reagenzien und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

NIK-244 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit NIK-244 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Produkt ab.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise oxidierte Derivate erzeugen, während Substitutionsreaktionen zu verschiedenen substituierten Produkten führen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propafenon: Ein Antiarrhythmikum der Klasse Ic mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

Einzigartigkeit von NIK-244

NIK-244 ist einzigartig aufgrund seiner länger anhaltenden antiarrhythmischen Wirkung im Vergleich zu anderen Klasse-Ic-Wirkstoffen wie Flecainid . Dies macht es zu einer wertvollen Verbindung zur Behandlung von Arrhythmien, da es eine lang anhaltende Stabilisierung der kardialen elektrischen Aktivität ermöglicht.

Eigenschaften

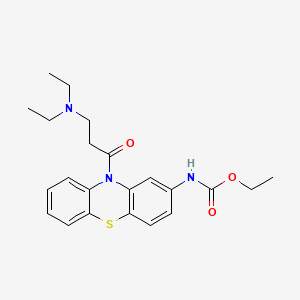

IUPAC Name |

ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGNJKJMFUPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187057 | |

| Record name | Ethacizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33414-33-4 | |

| Record name | Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33414-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethacizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethacizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethacizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethacizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethacizine exert its antiarrhythmic effects?

A1: Ethacizine primarily acts by blocking fast sodium channels in the heart muscle. [] This blockade slows down the rapid depolarization phase of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses within the heart. [, , ]

Q2: What are the downstream consequences of ethacizine's sodium channel blocking activity?

A2: By slowing down conduction, ethacizine:

- Increases the effective refractory period of cardiac cells: This reduces the excitability of the heart muscle, making it less likely to generate abnormal rhythms. []

- Suppresses abnormal automaticity: It reduces the spontaneous firing rate of cells that can trigger arrhythmias. []

- Prolongs the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles. [, ]

Q3: Does ethacizine interact with other ion channels or receptors?

A3: Research suggests that ethacizine also interacts with:

- Calcium channels: It inhibits slow calcium channels, particularly at higher concentrations, contributing to its negative inotropic effect (reduced force of contraction). [, ]

- Muscarinic cholinergic receptors: It shows affinity for muscarinic receptors, particularly the M2 subtype, suggesting a potential role in its antiarrhythmic action. []

- Adrenergic receptors: Ethacizine exhibits weak affinity for alpha-adrenergic receptors but does not significantly affect beta-adrenergic receptors. []

Q4: What is the chemical structure of ethacizine?

A4: Ethacizine is a phenothiazine derivative. Its chemical structure consists of a phenothiazine ring system substituted with a carbethoxyamino group at position 2 and a diethylaminopropionyl group at position 10.

Q5: What is the molecular formula and weight of ethacizine?

A5: Ethacizine has the molecular formula C20H25N3O2S•HCl and a molecular weight of 407.97 g/mol.

Q6: Is there any spectroscopic data available for ethacizine?

A6: While the provided research does not delve into detailed spectroscopic analysis, standard techniques like NMR, IR, and mass spectrometry can be employed for structural characterization.

Q7: Are there any studies on the material compatibility and stability of ethacizine?

A7: The provided research primarily focuses on the pharmacological aspects of ethacizine. Further investigation is needed to determine its compatibility with various materials and its stability under different conditions.

Q8: Does ethacizine possess any catalytic properties?

A8: Ethacizine is primarily recognized for its antiarrhythmic activity. Based on its structure and known mechanisms, it is unlikely to possess significant catalytic properties.

Q9: Have computational methods been used to study ethacizine?

A9: While the research provided does not explicitly mention computational studies on ethacizine, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further investigate its interactions with target proteins and explore structure-activity relationships. []

Q10: How do structural modifications affect the activity of ethacizine?

A10: Structural modifications, particularly in the side chain at the nitrogen atom in position 10 of the phenothiazine ring, can influence ethacizine's antiarrhythmic activity and toxicity. [] For example, replacing the diethylamine group with a demethylamine group increases toxicity while enhancing antiarrhythmic effects. Lengthening the side chain also impacts activity.

Q11: What are the SHE (Safety, Health, and Environment) considerations for ethacizine?

A11: As with any pharmaceutical compound, handling ethacizine requires adherence to standard SHE regulations. This includes appropriate personal protective equipment, safe handling practices, and proper waste disposal procedures. Further research may be needed to assess its environmental impact and degradation pathways fully.

Q12: How is ethacizine absorbed, distributed, metabolized, and excreted (ADME)?

A12: * Absorption: Ethacizine is well-absorbed after oral administration, but its bioavailability is lower in patients with myocardial infarction. [, ]* Distribution: It distributes widely in the body.* Metabolism: Ethacizine undergoes hepatic metabolism.* Excretion: It is primarily excreted in the urine.

Q13: Are there any differences in the pharmacokinetics of ethacizine in different patient populations?

A13: Yes, research indicates that patients with myocardial infarction exhibit a lower bioavailability of ethacizine compared to those with other conditions. [, ] This difference highlights the importance of considering individual patient factors when optimizing therapy.

Q14: How does the pharmacokinetic profile of ethacizine relate to its dosing regimen?

A14: While specific dosing information is outside the scope of this scientific Q&A, the pharmacokinetic properties of ethacizine, including its absorption, elimination half-life, and potential drug interactions, are crucial factors in determining appropriate dosage regimens.

Q15: What in vitro and in vivo models have been used to study the efficacy of ethacizine?

A15: Ethacizine's efficacy has been investigated using various models, including:

- Cellular models: Studies on isolated cardiac myocytes have been conducted to examine its effects on action potentials, ion currents, and contractile force. [, ]

- Animal models: Research involving animal models of arrhythmias, such as aconitine-induced arrhythmias in rats and ischemia-induced arrhythmias in dogs and cats, has demonstrated its antiarrhythmic activity. [, , , ]

- Clinical trials: Several clinical trials have assessed the efficacy of ethacizine in patients with various cardiac arrhythmias, including ventricular tachycardia, supraventricular tachycardia, and atrial fibrillation. [, , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.